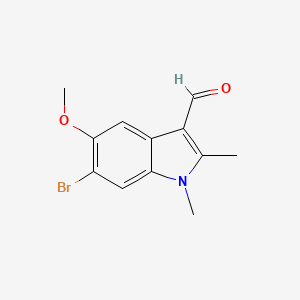

6-Bromo-5-Methoxy-1,2-Dimethyl-1H-Indole-3-Carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-bromo-5-methoxy-1,2-dimethylindole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrNO2/c1-7-9(6-15)8-4-12(16-3)10(13)5-11(8)14(7)2/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTMHKTBAZOISCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC(=C(C=C2N1C)Br)OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50654294 | |

| Record name | 6-Bromo-5-methoxy-1,2-dimethyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111083-32-0 | |

| Record name | 6-Bromo-5-methoxy-1,2-dimethyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodological & Application

Application Notes and Protocols for the Development of Antibacterial Compounds

For: Researchers, scientists, and drug development professionals.

Introduction: Navigating the Challenges of Antibacterial Discovery

The rise of antimicrobial resistance (AMR) constitutes a silent pandemic, threatening to undermine modern medicine. The development of novel antibacterial agents is a critical global health priority. However, the path from a promising molecular "hit" to a clinically effective drug is fraught with challenges. This guide provides a structured overview of the essential applications and protocols that form the backbone of a successful antibacterial discovery program. We will move beyond simple procedural lists to explain the underlying scientific rationale, enabling researchers to make informed decisions and troubleshoot effectively. Our focus is on creating a self-validating experimental cascade, where each step logically informs the next, ensuring that only the most promising candidates advance.

The discovery pipeline for new antibacterial drugs can be broadly categorized into several key stages: initial screening to identify active compounds, secondary assays to confirm activity and assess basic safety, in-depth studies to elucidate the mechanism of action (MoA), and preclinical evaluation using in vivo models to test efficacy and safety in a biological system.[1][2]

Chapter 1: Primary Screening - Identifying a Hit

The initial step in any drug discovery endeavor is to screen a library of compounds to identify those with the desired biological activity.[3] In antibacterial discovery, this typically involves either phenotypic or target-based screening.

Phenotypic vs. Target-Based Screening: A Strategic Choice

-

Phenotypic Screening: This classical approach involves testing compounds for their ability to inhibit bacterial growth in a cell-based assay.[4] Its primary advantage is that it immediately identifies compounds with whole-cell activity, bypassing potential issues with compound permeability or efflux.[5] However, the molecular target of the compound is initially unknown, requiring subsequent deconvolution.[6]

-

Target-Based Screening: In this method, compound libraries are screened against a predetermined, essential bacterial protein or enzyme.[4] This approach is predicated on a validated target and offers the advantage of a known mechanism from the outset. However, potent enzyme inhibitors identified in these screens often fail to translate to whole-cell activity due to an inability to penetrate the bacterial cell wall or rapid efflux.

Historically, phenotypic screening has been more successful for discovering first-in-class antibiotics.[7] This guide will primarily focus on protocols for a phenotypic screening cascade.

High-Throughput Screening (HTS) Workflow

High-throughput screening allows for the rapid evaluation of large compound libraries.[3] The workflow is designed to be robust, reproducible, and scalable.

Caption: A typical high-throughput screening cascade for antibacterial discovery.

Protocol 1.1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[8] This is the gold-standard assay for quantifying the potency of a potential antibacterial compound.

Causality: This assay directly measures the concentration at which a compound can inhibit bacterial replication under standard laboratory conditions. It is a fundamental metric for comparing the potency of different compounds and is used throughout the drug development process.

Self-Validation: The protocol includes positive (no drug) and negative (no bacteria) controls in every plate. The positive control ensures the bacteria are viable and growing as expected, while the negative control confirms the sterility of the medium.

Methodology:

-

Preparation of Compound Plate:

-

Create a serial dilution of the test compound in a 96-well plate. Typically, a 2-fold dilution series across 10-12 wells is performed. The final volume in each well should be 50 µL (or 100 µL depending on the final assay volume).

-

Use an appropriate solvent (e.g., DMSO) for the initial stock solution and ensure the final concentration in the assay does not inhibit bacterial growth (typically ≤1%).

-

-

Preparation of Bacterial Inoculum:

-

From an overnight culture, inoculate fresh broth (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB) and grow to the mid-logarithmic phase.

-

Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay plate.[9]

-

-

Inoculation and Incubation:

-

Add 50 µL of the diluted bacterial inoculum to each well of the compound plate, bringing the final volume to 100 µL.

-

Include a growth control (bacteria in broth with solvent, no compound) and a sterility control (broth only).

-

Cover the plate and incubate at 37°C for 18-24 hours.[9]

-

-

Determining the MIC:

-

The MIC is the lowest concentration of the compound at which there is no visible turbidity.[8] This can be assessed by eye or using a plate reader to measure optical density (OD) at 600 nm.

-

Table 1: Comparison of Primary Screening Assays

| Assay Type | Principle | Throughput | Information Gained | Key Consideration |

| Broth Microdilution | Measures turbidity (bacterial growth) in liquid culture. | Medium to High | Potency (MIC). | Gold standard, but slower than colorimetric methods. |

| Disk Diffusion (Kirby-Bauer) | Measures the zone of growth inhibition around a compound-impregnated disk on an agar plate.[10] | Low | Qualitative susceptibility. | Not suitable for HTS of large libraries.[10] |

| Resazurin Assay | A blue redox indicator (resazurin) is reduced by metabolically active cells to a pink, fluorescent product (resorufin).[11][12] | High | Bacterial viability. | Faster and often more sensitive than OD readings.[13][14] |

| MTT Assay | A yellow tetrazolium salt (MTT) is reduced by viable cells to a purple formazan crystal.[15] | High | Bacterial viability. | Requires a solubilization step for the formazan product.[15][16] |

Chapter 2: Mechanism of Action (MoA) Elucidation

Once a compound is confirmed to be a potent inhibitor of bacterial growth with an acceptable selectivity window, the next critical phase is to determine how it works.[6] Elucidating the MoA is crucial for lead optimization, predicting potential resistance mechanisms, and for regulatory submission.[17]

Protocol 2.1: Macromolecular Synthesis (MMS) Assay

The MMS assay is a powerful tool to quickly identify which major biosynthetic pathway a compound inhibits.[18] Bacteria have several essential pathways for growth: DNA replication, RNA transcription, protein translation, and cell wall synthesis.[19] This assay measures the incorporation of specific radiolabeled precursors into these macromolecules.[20]

Causality: By treating bacteria with a test compound and then adding a radiolabeled precursor for a specific pathway, one can determine if that pathway is inhibited by measuring the amount of radioactivity incorporated into the respective macromolecule. A significant reduction in incorporation compared to an untreated control points to that pathway as the compound's target.

Self-Validation: The assay is run with multiple controls. An untreated control establishes the baseline incorporation for each pathway. Known inhibitors for each pathway (e.g., Ciprofloxacin for DNA, Rifampicin for RNA, Chloramphenicol for protein, Vancomycin for cell wall) are used as positive controls to validate that the assay can detect pathway-specific inhibition.

Methodology:

-

Bacterial Culture: Grow the bacterial strain of interest (e.g., S. aureus or E. coli) to the early-to-mid logarithmic phase.

-

Compound Treatment: Aliquot the bacterial culture into tubes or a 96-well plate. Add the test compound at a concentration that inhibits growth (e.g., 4x MIC). Incubate for a short period (e.g., 10-15 minutes).

-

Radiolabeling: To separate tubes/wells for each pathway, add the specific radiolabeled precursor:

-

DNA Synthesis: [³H]-thymidine

-

RNA Synthesis: [³H]-uridine

-

Protein Synthesis: [³H]-leucine or [³⁵S]-methionine

-

Cell Wall Synthesis: [¹⁴C]-N-acetylglucosamine (S. aureus)

-

-

Incubation: Incubate for a defined period (e.g., 15-30 minutes) to allow for incorporation of the radiolabel.

-

Precipitation: Stop the incorporation by adding cold trichloroacetic acid (TCA). This precipitates the large macromolecules (DNA, RNA, protein, peptidoglycan) while the unincorporated precursors remain in solution.

-

Quantification:

-

Collect the precipitated macromolecules onto a filtermat using a cell harvester.

-

Wash the filtermat to remove any remaining unincorporated radiolabel.

-

Measure the radioactivity on the filtermat using a scintillation counter.

-

-

Data Analysis: Compare the counts per minute (CPM) in the compound-treated samples to the untreated control. A significant reduction (>50%) in a specific pathway suggests it is the primary target.

Caption: Decision tree for initial MoA determination.

Protocol 2.2: Bacterial Membrane Integrity Assays

If the MMS assay shows non-specific inhibition of all pathways, it is a strong indicator that the compound may be disrupting the bacterial cell membrane.[21] Membrane integrity is essential for maintaining cellular homeostasis, and its disruption is a valid antibacterial mechanism.[18]

1. Membrane Depolarization Assay:

-

Principle: This assay uses voltage-sensitive dyes like DiSC₃(5). This dye accumulates in polarized (healthy) bacterial membranes, and its fluorescence is quenched. When the membrane is depolarized by a compound, the dye is released into the cytoplasm, resulting in a measurable increase in fluorescence.[22]

-

Causality: A rapid increase in fluorescence upon compound addition directly indicates a loss of membrane potential, a key indicator of membrane damage.

2. Membrane Permeability Assay (SYTOX Green / Propidium Iodide):

-

Principle: Dyes like SYTOX Green and Propidium Iodide (PI) are nucleic acid stains that cannot cross the intact membrane of a live cell.[23][24] When a compound compromises the membrane, these dyes enter the cell, bind to DNA, and fluoresce brightly.

-

Causality: An increase in fluorescence is a direct measure of membrane permeabilization, confirming that the compound creates pores or otherwise damages the membrane structure.

3. Leakage of Cytoplasmic Contents:

-

Principle: Damage to the cell membrane will cause the release of intracellular components.[25] The leakage of molecules that absorb light at 260 nm (indicative of nucleic acids) can be measured in the supernatant of treated cells.[25]

-

Causality: Detection of UV-absorbing material outside the cell is direct evidence of a loss of membrane integrity.

Table 2: Interpreting MoA Assay Results

| MMS Assay Result | Membrane Assay Result | Likely Mechanism of Action | Next Steps |

| Specific inhibition of [³H]-thymidine | No change | Inhibition of DNA replication.[26] | DNA gyrase/topoisomerase assays. |

| Specific inhibition of [³H]-uridine | No change | Inhibition of RNA synthesis.[26] | RNA polymerase assays. |

| Specific inhibition of [³H]-leucine | No change | Inhibition of protein synthesis.[27] | Ribosome binding/translation assays. |

| Specific inhibition of [¹⁴C]-GlcNAc | No change | Inhibition of cell wall synthesis. | Peptidoglycan synthesis assays. |

| Inhibition of all MMS pathways | Rapid depolarization/permeabilization | Disruption of cell membrane integrity. | Hemolysis assay, cytotoxicity profiling. |

Chapter 3: Preclinical Evaluation - In Vivo Efficacy

After extensive in vitro characterization, promising lead compounds must be evaluated in animal models of infection.[28] These studies provide crucial data on a compound's efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) in a complex biological system.[1][29] The goal is to bridge in vitro data with in vivo outcomes.[30][31]

Choice of Animal Model:

The selection of an appropriate animal model is critical and depends on the pathogen and type of infection being studied.[32] Murine (mouse) models are most common for early efficacy testing due to their cost-effectiveness and the availability of well-characterized infection models (e.g., thigh, pneumonia, sepsis).[29][33]

Protocol 3.1: Mouse Thigh Infection Model

This is a workhorse model for assessing the in vivo efficacy of antibacterial compounds, particularly for determining the PK/PD driver of efficacy.

Causality: This model establishes a localized, quantifiable bacterial infection in the thigh muscle. By treating the infected mice with the test compound and measuring the bacterial burden (in Colony Forming Units, CFU) in the tissue over time, one can directly assess the compound's ability to kill bacteria in vivo.

Self-Validation:

-

Vehicle Control: A group of infected mice receives only the vehicle used to formulate the drug. The bacterial load in this group should increase over the course of the experiment, confirming the viability and virulence of the inoculum.

-

Positive Control: A group is treated with a known effective antibiotic (e.g., vancomycin for MRSA). This group should show a significant reduction in bacterial burden, validating the model's responsiveness to treatment.

Methodology:

-

Immunosuppression (Neutropenic Model): Mice are often rendered neutropenic (e.g., by treatment with cyclophosphamide) to create a more severe and reproducible infection, as it minimizes the contribution of the host immune system.[29] This allows for a clearer assessment of the compound's direct antibacterial effect.

-

Infection: A defined inoculum of the pathogen (e.g., 10⁶ CFU of S. aureus) is injected into the thigh muscle of each mouse.

-

Treatment: At a set time post-infection (e.g., 2 hours), treatment is initiated. The test compound is administered via a clinically relevant route (e.g., intravenous, oral) at various doses and dosing schedules.

-

Endpoint: At a predetermined time (e.g., 24 hours post-treatment initiation), mice are euthanized. The infected thigh muscle is aseptically removed, homogenized, and serially diluted.

-

Quantification: The dilutions are plated on appropriate agar plates. After incubation, the colonies are counted to determine the CFU per gram of tissue.

-

Data Analysis: The efficacy of the compound is determined by comparing the log₁₀ CFU/gram in the treated groups to the vehicle control group at the start of therapy. A static dose is one that results in no net change in bacterial numbers, while a 1-log or 2-log kill is indicative of bactericidal activity.

Conclusion: A Pathway to New Antibacterials

The development of new antibacterial compounds is a complex, multi-stage process that demands rigorous scientific validation at every step. By employing a logical cascade of assays, from high-throughput screening to identify hits, to in-depth MoA studies to understand their function, and finally to in vivo models to confirm preclinical efficacy, researchers can systematically advance the most promising candidates. The protocols and frameworks outlined in this guide are designed to provide a robust foundation for these efforts, emphasizing the importance of understanding the causality behind each experimental choice to build a trustworthy and compelling data package. The ultimate goal is to populate the drug development pipeline with novel agents capable of combating the growing threat of antimicrobial resistance.

References

-

Strategies to Overcome Antimicrobial Resistance (AMR) Making Use of Non-Essential Target Inhibitors: A Review. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

-

FDA Public Workshop Summary: Advancing Animal Models for Antibacterial Drug Development. (2020). PubMed. Retrieved January 24, 2026, from [Link]

-

Macromolecular synthesis and membrane perturbation assays for mechanisms of action studies of antimicrobial agents. (2009). PubMed. Retrieved January 24, 2026, from [Link]

-

Cell membrane integrity assays The measurement of the absorbance at 260.... (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology. Retrieved January 24, 2026, from [Link]

-

Elucidating the Mechanisms of Action of Antimicrobial Agents. (2022). PMC - NIH. Retrieved January 24, 2026, from [Link]

-

Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). NIH. Retrieved January 24, 2026, from [Link]

-

Application of the Resazurin Cell Viability Assay to Monitor Escherichia coli and Salmonella Typhimurium Inactivation Mediated by Phages. (n.d.). PMC - NIH. Retrieved January 24, 2026, from [Link]

-

In Vitro and In Vivo Studies on the Antibacterial Activity and Safety of a New Antimicrobial Peptide Dermaseptin-AC. (2021). PMC. Retrieved January 24, 2026, from [Link]

-

High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. (n.d.). PMC. Retrieved January 24, 2026, from [Link]

-

Evaluation of cell membrane integrity as a potential antimicrobial target for plant products. (2014). BMC Complementary and Alternative Medicine. Retrieved January 24, 2026, from [Link]

-

Antimicrobial susceptibility testing (Broth microdilution method). (n.d.). WOAH - Asia. Retrieved January 24, 2026, from [Link]

-

Elucidating the Mechanisms of Action of Antimicrobial Agents. (2022). PubMed. Retrieved January 24, 2026, from [Link]

-

Preclinical models for antimicrobial compound efficacy in vitro assays. (n.d.). Vibiosphen. Retrieved January 24, 2026, from [Link]

-

Combating antimicrobial resistance: the silent war. (2024). Frontiers. Retrieved January 24, 2026, from [Link]

-

Can I use MTT dye instead of resazurin for MIC determination via broth microdilution assay?. (2024). ResearchGate. Retrieved January 24, 2026, from [Link]

-

FDA Public Workshop Summary: Advancing Animal Models for Antibacterial Drug Development. (2020). ASM Journals. Retrieved January 24, 2026, from [Link]

-

High-throughput screening used to discover new class of antibiotics. (2019). Drug Target Review. Retrieved January 24, 2026, from [Link]

-

Phenotypic vs. Target-Based Drug Discovery for First-in-Class Medicines. (n.d.). Plenge Gen. Retrieved January 24, 2026, from [Link]

-

A High-Throughput Screen for Antibiotic Drug Discovery. (n.d.). PMC - NIH. Retrieved January 24, 2026, from [Link]

-

Alternatives to MTT Assay in Cell Viability Assessments. (2023). 4B - Alojamiento Web UVa. Retrieved January 24, 2026, from [Link]

-

Animal pharmacokinetics/pharmacodynamics (PK/PD) infection models for clinical development of antibacterial drugs: lessons from selected cases. (2023). Oxford Academic. Retrieved January 24, 2026, from [Link]

-

Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011). NCBI Bookshelf. Retrieved January 24, 2026, from [Link]

-

Distinguishing on-target versus off-target activity in early antibacterial drug discovery using a macromolecular synthesis assay. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]

-

Traditional approaches to antibiotic discovery: (A) phenotypic-based.... (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Controlling the Emergence and Spread of Antimicrobial Resistance. (2024). CDC. Retrieved January 24, 2026, from [Link]

-

In vitro and in vivo analysis of antimicrobial agents alone and in combination against multi-drug resistant Acinetobacter baumannii. (2015). Frontiers. Retrieved January 24, 2026, from [Link]

-

Molecular responses during bacterial filamentation reveal inhibition methods of drug-resistant bacteria. (2023). PNAS. Retrieved January 24, 2026, from [Link]

-

Review: Antimicrobial efficacy validation using in vitro and in vivo testing methods. (n.d.). ScienceDirect. Retrieved January 24, 2026, from [Link]

-

How to Combat Antibiotic Resistance: 5 Priorities for 2020. (2019). The Pew Charitable Trusts. Retrieved January 24, 2026, from [Link]

-

How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024). Hardy Diagnostics. Retrieved January 24, 2026, from [Link]

-

A Live Bacterial Screening Assay for Membrane-Active Antimicrobial Compounds Using Imaging Fluorescence Correlation Spectroscopy. (2025). ACS Publications. Retrieved January 24, 2026, from [Link]

-

FDA Workshop: Animal Models To Support Antibacterial Development (5 Mar 2020, post-meeting notes). (2020). AMR.Solutions. Retrieved January 24, 2026, from [Link]

-

Development of a Robust and Quantitative High-Throughput Screening Method for Antibiotic Production in Bacterial Libraries. (2019). ACS Omega. Retrieved January 24, 2026, from [Link]

-

Better together? Phenotypic screening and target-based screening. (n.d.). Tecan. Retrieved January 24, 2026, from [Link]

-

Standard Operating Procedure to Optimize Resazurin-Based Viability Assays. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

-

Animal pharmacokinetics/pharmacodynamics (PK/PD) infection models for clinical development of antibacterial drugs: lessons from selected cases. (2023). PubMed. Retrieved January 24, 2026, from [Link]

-

Advances in High-Throughput Screening for Novel Antimicrobial Compounds. (2024). AZoLifeSciences. Retrieved January 24, 2026, from [Link]

-

Antibiotic Resistance. (n.d.). NFID. Retrieved January 24, 2026, from [Link]

-

Phenotypic screening. (n.d.). GARDP Revive. Retrieved January 24, 2026, from [Link]

-

Cell Viability Assays. (2013). NCBI Bookshelf. Retrieved January 24, 2026, from [Link]

-

MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. Retrieved January 24, 2026, from [Link]

-

Integrity of the Escherichia coli O157:H7 Cell Wall and Membranes After Chlorine Dioxide Treatment. (2020). Frontiers. Retrieved January 24, 2026, from [Link]

-

Review: Antimicrobial efficacy validation using in vitro and in vivo testing methods. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]

-

Inhibitors of DNA/RNA Synthesis: How Rifamycins and Quinolones Kill Bacteria. (n.d.). Study.com. Retrieved January 24, 2026, from [Link]

-

Mechanisms of Antibacterial Drugs. (n.d.). Allied Health Microbiology. Retrieved January 24, 2026, from [Link]

-

Antimicrobial Action Mechanisms of Natural Compounds Isolated from Endophytic Microorganisms. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

-

Elucidation of the Mode of Action of a New Antibacterial Compound Active against Staphylococcus aureus and Pseudomonas aeruginosa. (2016). PubMed. Retrieved January 24, 2026, from [Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. Animal pharmacokinetics/pharmacodynamics (PK/PD) infection models for clinical development of antibacterial drugs: lessons from selected cases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phenotypic screening – REVIVE [revive.gardp.org]

- 5. researchgate.net [researchgate.net]

- 6. Elucidating the Mechanisms of Action of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. plengegen.com [plengegen.com]

- 8. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 10. asm.org [asm.org]

- 11. Application of the Resazurin Cell Viability Assay to Monitor Escherichia coli and Salmonella Typhimurium Inactivation Mediated by Phages - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Alternatives to MTT Assay in Cell Viability Assessments - 4B [albergueweb1.uva.es]

- 15. researchgate.net [researchgate.net]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Elucidating the Mechanisms of Action of Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Macromolecular synthesis and membrane perturbation assays for mechanisms of action studies of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Distinguishing on-target versus off-target activity in early antibacterial drug discovery using a macromolecular synthesis assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Elucidation of the Mode of Action of a New Antibacterial Compound Active against Staphylococcus aureus and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Evaluation of cell membrane integrity as a potential antimicrobial target for plant products - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Bacterial Viability and Vitality Assays for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 24. Frontiers | Integrity of the Escherichia coli O157:H7 Cell Wall and Membranes After Chlorine Dioxide Treatment [frontiersin.org]

- 25. researchgate.net [researchgate.net]

- 26. study.com [study.com]

- 27. Inhibition of Protein Synthesis by Antibiotics [sigmaaldrich.com]

- 28. In Vitro and In Vivo Studies on the Antibacterial Activity and Safety of a New Antimicrobial Peptide Dermaseptin-AC - PMC [pmc.ncbi.nlm.nih.gov]

- 29. journals.asm.org [journals.asm.org]

- 30. researchgate.net [researchgate.net]

- 31. Review: Antimicrobial efficacy validation using in vitro and in vivo testing methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. FDA Public Workshop Summary: Advancing Animal Models for Antibacterial Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. Frontiers | In vitro and in vivo analysis of antimicrobial agents alone and in combination against multi-drug resistant Acinetobacter baumannii [frontiersin.org]

Troubleshooting & Optimization

"improving the yield of 6-Bromo-5-Methoxy-1,2-Dimethyl-1H-Indole-3-Carbaldehyde synthesis"

An invaluable resource for researchers and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and FAQs to optimize the synthesis of 6-Bromo-5-Methoxy-1,2-Dimethyl-1H-Indole-3-Carbaldehyde. As a Senior Application Scientist, this guide is structured to explain the causality behind experimental choices, ensuring both scientific accuracy and field-proven insights.

Introduction: The Vilsmeier-Haack Approach to a Key Indole Intermediate

This compound is a highly functionalized indole derivative, representing a key structural motif in medicinal chemistry and materials science. Its synthesis is typically achieved through a two-stage process: the construction of the substituted indole core followed by C-3 formylation. The Vilsmeier-Haack reaction is the preeminent method for introducing a formyl group (-CHO) onto electron-rich heterocyclic rings like indoles, valued for its efficiency and reliability.[1][2]

This guide focuses on troubleshooting the final, critical formylation step, assuming the successful synthesis of the precursor, 6-Bromo-5-Methoxy-1,2-Dimethyl-1H-Indole. We will dissect the Vilsmeier-Haack reaction, addressing common pitfalls and providing optimized protocols to maximize yield and purity.

Overall Synthetic Workflow

The diagram below outlines the general pathway from the indole precursor to the final aldehyde product.

Caption: General workflow for the synthesis of the target indole-3-carbaldehyde.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues encountered during the Vilsmeier-Haack formylation of the indole precursor.

Part 1: The Vilsmeier Reagent - Preparation and Handling

Q1: My reaction yields are consistently low or zero. What is the most common cause?

A1: The primary suspect is the Vilsmeier reagent itself, a chloroiminium salt which is highly sensitive to moisture.[3] It is generated in situ from phosphorus oxychloride (POCl₃) and an N,N-disubstituted formamide, typically N,N-dimethylformamide (DMF).[4]

-

Causality: Any moisture present in the glassware, solvents, or reagents will rapidly decompose both POCl₃ and the formed Vilsmeier reagent, rendering it inactive for formylation.

-

Solution:

-

Glassware: Ensure all glassware is rigorously dried, either by flame-drying under vacuum or oven-drying at >120°C for several hours and cooling in a desiccator.

-

Reagents: Use anhydrous grade DMF. It is best practice to use a new, sealed bottle or freshly distilled DMF. POCl₃ should also be of high purity and handled under an inert atmosphere (e.g., nitrogen or argon).[5]

-

Procedure: Prepare the reagent at low temperature (0-5 °C) by adding POCl₃ dropwise to DMF.[5] This exothermic reaction must be controlled to prevent reagent decomposition.[3] Use the freshly prepared reagent immediately.

-

Q2: What are the key safety precautions for preparing the Vilsmeier reagent?

A2: The reagents are hazardous. POCl₃ is highly corrosive and reacts violently with water, releasing toxic fumes.[3] The entire procedure must be conducted in a certified chemical fume hood. Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. The quenching step (work-up) is also highly exothermic and should be performed slowly by pouring the reaction mixture onto crushed ice or into a cold, stirred basic solution.[3]

Part 2: The Formylation Reaction

Q3: I've ensured my reagents are anhydrous, but the reaction is sluggish and my starting material is not fully consumed, even after several hours. What should I do?

A3: This points to insufficient reaction temperature or activation. While the Vilsmeier reagent is prepared in the cold, the formylation of the indole substrate often requires thermal energy to proceed at a practical rate.

-

Causality: The electrophilic substitution of the indole ring by the Vilsmeier reagent has an activation energy barrier that may not be overcome at low temperatures.

-

Solution:

-

Temperature Control: After adding the indole substrate to the cold Vilsmeier reagent, allow the reaction to stir at room temperature for a period (e.g., 1 hour) as seen in similar syntheses.[6]

-

Heating: If TLC analysis shows incomplete conversion, gradually increase the temperature. Many indole formylations are heated to 70-90°C for several hours to ensure completion.[3][6]

-

Monitoring: Use Thin-Layer Chromatography (TLC) to monitor the disappearance of the starting indole spot and the appearance of the more polar aldehyde product spot.

-

Q4: My reaction mixture turned into a dark, tarry mess. Is the product salvageable?

A4: The formation of a dark, intractable tar often indicates decomposition, which can be caused by excessive heat or impurities.

-

Causality: Indoles, while electron-rich, can be sensitive to strongly acidic conditions and high temperatures, leading to polymerization or side reactions. Overheating during the exothermic Vilsmeier reagent formation or the formylation step is a common cause.[3]

-

Solution:

-

Strict Temperature Control: Use an ice-salt bath if necessary to maintain a low temperature during POCl₃ addition. Do not heat the reaction too aggressively; increase the temperature incrementally.

-

Reagent Purity: Ensure high-purity starting materials. Impurities can catalyze decomposition pathways.

-

Salvage: While difficult, you can attempt to salvage the product. Dilute a small sample of the mixture with an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution. Analyze the organic layer by TLC. If the product spot is visible, a work-up followed by extensive column chromatography may recover some material.

-

Q5: What is the mechanism of the Vilsmeier-Haack reaction?

A5: The reaction proceeds in two main stages: formation of the electrophilic Vilsmeier reagent, followed by electrophilic aromatic substitution on the indole ring.

Caption: Simplified mechanism of the Vilsmeier-Haack reaction.

The oxygen of DMF attacks the electrophilic phosphorus atom of POCl₃. Subsequent elimination steps generate the highly electrophilic chloroiminium ion (the Vilsmeier reagent).[4] The electron-rich C-3 position of the indole then attacks this electrophile. The resulting iminium salt is stable until it is hydrolyzed during aqueous work-up to yield the final aldehyde.[7]

Part 3: Work-up and Purification

Q6: I have a stable emulsion during the aqueous work-up. How can I break it?

A6: Emulsions are common when quenching reactive mixtures, especially when fine precipitates are formed.

-

Solution:

-

Add Brine: Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength and polarity of the aqueous phase, helping to force the organic product out of solution and break the emulsion.[3]

-

Filter: If the emulsion is caused by fine solids, filter the entire mixture through a pad of Celite®. Wash the Celite pad with your extraction solvent to recover any adsorbed product.

-

Patience: Sometimes, simply letting the separatory funnel stand for an extended period (15-30 minutes) can allow the layers to separate.

-

Q7: What is the best method to purify the final product?

A7: The crude product is typically a solid. The two most effective purification methods are:

-

Column Chromatography: This is the most common method for achieving high purity.[8]

-

Stationary Phase: Silica gel.

-

Mobile Phase: A gradient of ethyl acetate in a non-polar solvent like hexanes or petroleum ether is a good starting point. The optimal solvent system should be determined by TLC analysis.

-

-

Recrystallization: If the crude product is relatively clean, recrystallization can be a highly effective and scalable method.

-

Solvents: Experiment with solvents like ethanol, isopropanol, or ethyl acetate/hexane mixtures to find a system where the product is soluble when hot but sparingly soluble when cold.

-

Optimized Experimental Protocol

This protocol is a generalized procedure based on common practices for Vilsmeier-Haack reactions on substituted indoles.[6][9][10] Researchers should adapt it based on their specific laboratory conditions and observations.

| Reagent | Molar Eq. | Notes |

| 6-Bromo-5-Methoxy-1,2-Dimethyl-1H-Indole | 1.0 | Starting Material |

| Anhydrous DMF | Solvent / Reagent | Use a significant excess |

| Phosphorus Oxychloride (POCl₃) | 1.5 - 3.0 | Use a slight to moderate excess |

Procedure:

-

Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (e.g., 10 mL per 10 mmol of indole). Cool the flask to 0 °C in an ice-water bath.

-

Add POCl₃ (1.5 equiv.) dropwise to the stirred DMF via the dropping funnel over 30 minutes. Crucial: Maintain the internal temperature below 5 °C during the addition.

-

After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.

-

Reaction: Dissolve the 6-Bromo-5-Methoxy-1,2-Dimethyl-1H-Indole (1.0 equiv.) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

-

Remove the ice bath and allow the reaction to stir at room temperature for 1 hour.

-

Heat the reaction mixture to 85-90 °C and monitor its progress by TLC (e.g., using 3:1 Hexane:Ethyl Acetate). The reaction may take 4-8 hours.[6]

-

Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Carefully and slowly pour the mixture onto a large amount of crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium carbonate solution until the pH is ~7-8. A precipitate of the crude product should form.

-

Isolation: Collect the solid by vacuum filtration, washing thoroughly with cold water.

-

Purification: Dry the crude solid under vacuum. Purify via silica gel column chromatography or recrystallization to obtain the final product.

Troubleshooting Decision Tree

Caption: A decision tree for troubleshooting common synthesis issues.

References

-

The Royal Society of Chemistry. (n.d.). Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. RSC Publishing. Retrieved from [Link]

-

Roohi, L., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Current Chemistry Letters, 2. Retrieved from [Link]

-

Patil, S. B., & Telvekar, V. N. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmaceutical Research. Retrieved from [Link]

- Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.

-

Loyola eCommons. (n.d.). Novel Synthetic Route to 5-Substituted Indoles. Retrieved from [Link]

-

Al-Mourabit, A., & Potier, P. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11(54), 34203-34229. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Somei, M., et al. (n.d.). Nucleophilic Substitution Reaction in Indole Chemistry: 1-Methoxy-6-nitroindole-3-carbaldehyde as a Versatile. HETEROCYCLES, Vol. 62. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Gribble, G. W. (2016). Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. Molecules, 21(2), 161. Retrieved from [Link]

-

ResearchGate. (n.d.). Spectroscopic, quantum chemical, molecular docking and in vitro anticancer activity studies on 5-Methoxyindole-3-carboxaldehyde. Retrieved from [Link]

-

Tuengpanya, S., et al. (2024). Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. ACS Omega. Retrieved from [Link]

-

El-Sawy, E. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. Retrieved from [Link]

-

Očenášová, L., et al. (2016). Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins. Chemical Papers, 70(8). Retrieved from [Link]

-

Aghazadeh, M. (2019). Formation of indole trimers in Vilsmeier type reactions. Arkivoc, 2019(6), 211-219. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]

-

Supporting Information. (n.d.). Regioselective C5−H Direct Iodination of Indoles. Retrieved from [Link]

Sources

- 1. ijpcbs.com [ijpcbs.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]

- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 8. rsc.org [rsc.org]

- 9. kanazawa-u.repo.nii.ac.jp [kanazawa-u.repo.nii.ac.jp]

- 10. researchgate.net [researchgate.net]

"optimizing solvent systems for chromatography of indole derivatives"

Welcome to the technical support center for the chromatographic analysis of indole derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving robust and reproducible separations of this diverse class of compounds. As a Senior Application Scientist, my goal is to provide not just solutions, but also the underlying principles to empower you to troubleshoot effectively. Indole derivatives, with their varied polarities, ionizable groups, and potential for secondary interactions, present unique chromatographic challenges. This guide is structured into common problem areas to help you quickly diagnose and resolve issues in your experiments.

Section 1: Poor Resolution & Selectivity Issues

This section addresses one of the most common challenges: failing to separate two or more indole derivatives from each other or from matrix components.

Q1: My primary indole analytes are co-eluting or have very poor resolution (<1.5). How can I improve their separation?

A1: Poor resolution between analytes is a selectivity problem. To resolve co-eluting peaks, you must alter the chemistry of the separation system to change the relative retention of the analytes. Here is a systematic approach to enhancing selectivity for indole derivatives.

Underlying Principle: The Selectivity Triangle

Chromatographic selectivity in reversed-phase HPLC is primarily governed by the properties of the mobile phase (organic solvent type, pH, additives) and the stationary phase. By modifying these, we can influence the specific interactions (hydrophobic, dipole-dipole, hydrogen bonding) between your indole derivatives and the column, thereby changing their elution order and/or spacing.[1][2]

Troubleshooting Protocol & Causality:

-

Change the Organic Modifier: This is often the most effective first step. The choice between acetonitrile (ACN) and methanol (MeOH) can dramatically alter selectivity.[3]

-

Causality: ACN is aprotic and has a strong dipole moment, favoring dipole-dipole interactions. Methanol is a protic solvent and acts as a hydrogen bond donor and acceptor.[1][2] If your indole derivatives have different hydrogen bonding capabilities (e.g., one has a hydroxyl group, the other doesn't), switching from ACN to MeOH can significantly improve separation.

-

Action: If you are using ACN, prepare a mobile phase with an equivalent elution strength using MeOH and re-run the analysis. You can use a solvent equivalence table or simply start with a similar percentage.

-

-

Adjust Mobile Phase pH: Many indole derivatives contain ionizable acidic (e.g., carboxylic acid on indole-3-acetic acid) or basic (e.g., primary amine on tryptamine) functional groups.[4][5] Modifying the mobile phase pH is a powerful tool to manipulate their retention and selectivity.[6][7]

-

Causality: The Henderson-Hasselbalch equation dictates that the ionization state of a compound changes with pH. In reversed-phase HPLC, the ionized form of a molecule is more polar and will elute earlier.[2] By adjusting the pH to be at least 2 units above or below the pKa of your analytes, you can ensure they are in a single, stable ionic state (either fully ionized or fully suppressed).[2][7] Shifting the pH can change the relative polarity of your analytes, thus altering selectivity.

-

Action: If your analytes are basic, lowering the pH (e.g., using 0.1% formic acid, pH ~2.7) will protonate them, making them more polar. If they are acidic, a low pH will suppress ionization, making them less polar and more retained. Experiment with pH changes of 1-2 units to observe the effect on selectivity.

-

-

Introduce an Alternative Stationary Phase: If mobile phase optimization is insufficient, the stationary phase chemistry is the next logical step.

-

Causality: Not all C18 columns are the same. For aromatic compounds like indoles, a column with a phenyl-hexyl phase can introduce π-π interactions, offering a completely different selectivity mechanism compared to the purely hydrophobic interactions of a standard C18.

-

Action: Screen a phenyl-hexyl or biphenyl column. These phases can provide unique retention for aromatic and conjugated systems, often resolving compounds that co-elute on a C18.

-

Workflow for Improving Selectivity

Caption: Decision workflow for troubleshooting poor resolution.

Section 2: Peak Shape Problems (Tailing & Fronting)

Peak asymmetry compromises integration accuracy and reduces resolution. Peak tailing is a particularly frequent issue with indole derivatives.

Q2: My peaks for basic indole derivatives are tailing significantly. What is causing this and how do I fix it?

A2: Peak tailing for basic compounds is almost always caused by secondary interactions with the stationary phase.[8]

Underlying Principle: Silanol Interactions

In reversed-phase chromatography, the silica backbone of the stationary phase has residual silanol groups (Si-OH). At mid-range pH (e.g., pH 3-7), these silanols can be deprotonated (SiO⁻) and act as strong, undesirable ion-exchange sites. Basic analytes, which are protonated (Analyte-NH3⁺) at this pH, will interact strongly with these negative sites, leading to a secondary retention mechanism that causes severe peak tailing.[8][9]

Troubleshooting Protocol & Causality:

-

Lower the Mobile Phase pH: This is the most common and effective solution.

-

Causality: By lowering the mobile phase pH to < 3 (e.g., with 0.1% formic or trifluoroacetic acid), you protonate the residual silanol groups, neutralizing them (Si-OH).[2][10] This eliminates the ion-exchange interaction with your protonated basic analyte, resulting in a sharp, symmetrical peak based primarily on hydrophobic retention.

-

Action: Add 0.1% formic acid (FA) or 0.05% trifluoroacetic acid (TFA) to your mobile phase. FA is generally preferred for mass spectrometry (MS) applications due to its lower ion suppression effects.

-

-

Use a Modern, End-Capped Column: Column technology has advanced significantly.

-

Causality: Modern columns are often "end-capped," where residual silanols are chemically bonded with a small silylating agent (like trimethylsilane) to make them inert. Columns with high-purity silica and dense bonding also have fewer accessible silanols.[11]

-

Action: If you are using an older column (e.g., Type A silica), switch to a modern, high-purity, end-capped silica column (Type B). This can dramatically improve peak shape even without aggressive pH modifiers.

-

-

Consider Mass Overload: While less common for tailing (more often causes fronting), overloading the column with a basic analyte can saturate the desirable hydrophobic retention sites, making interactions with the fewer, stronger silanol sites more apparent.[11]

-

Causality: The column has a finite capacity. Injecting too much sample mass can lead to non-ideal chromatographic behavior.

-

Action: Dilute your sample by a factor of 10 and re-inject. If peak shape improves, you may be experiencing mass overload.[11]

-

Data Summary: Effect of pH on Peak Shape

| Analyte Type | Mobile Phase pH | Silanol State | Analyte State | Interaction | Expected Peak Shape |

| Basic Indole | pH < 3.0 | Neutral (Si-OH) | Cationic (R-NH3+) | Hydrophobic Only | Symmetrical |

| Basic Indole | pH 3.0 - 7.0 | Anionic (SiO-) | Cationic (R-NH3+) | Hydrophobic + Ionic | Tailing |

| Acidic Indole | pH > pKa+2 | Anionic (SiO-) | Anionic (R-COO-) | Repulsive/Hydrophobic | Symmetrical |

Visualizing the Tailing Mechanism

Caption: Effect of mobile phase pH on silanol interactions.

Section 3: Retention & Reproducibility Issues

This section focuses on problems with retention time (RT) stability, which is critical for analyte identification and quantification.

Q3: My retention times are drifting to shorter times over a sequence of injections. What's happening?

A3: Drifting retention times, especially to earlier elution, often indicate a problem with column equilibration or a changing mobile phase composition.

Underlying Principle: Chromatographic Equilibrium

A stable and reproducible retention time depends on a consistent equilibrium between the mobile phase, stationary phase, and the analyte. Any factor that disrupts this equilibrium will cause RTs to shift.

Troubleshooting Protocol & Causality:

-

Ensure Proper Column Equilibration: This is the most frequent cause.

-

Causality: The stationary phase requires a certain volume of mobile phase to pass through it before the surface chemistry is stable and consistent. If you start your analytical run before the column is fully equilibrated with the initial mobile phase conditions, you will see RTs drift as the column "settles." This is particularly true for methods using ion-pairing reagents or buffers.

-

Action: Before the first injection, flush the column with at least 10-15 column volumes of the initial mobile phase. A column volume (in mL) can be estimated as Vm ≈ 0.5 * L * dc², where L is the column length in cm and dc is the internal diameter in cm.

-

-

Check Mobile Phase Preparation and Stability:

-

Causality: If your mobile phase contains a volatile component (like trifluoroacetic acid) or if one solvent is evaporating faster than another from the reservoir, its composition will change over time. For example, in a 90:10 Water:ACN mobile phase, if ACN evaporates, the mobile phase becomes stronger (more aqueous in reversed-phase), leading to longer retention times. Conversely, if a volatile acid like TFA evaporates, the pH can drift, affecting ionizable indoles.

-

Action: Always cap your mobile phase bottles. Prepare fresh mobile phase daily, especially if using low concentrations of additives or buffers which can support microbial growth.

-

-

Verify HPLC Pump Performance:

-

Causality: Inaccurate solvent proportioning by the HPLC pump can lead to a mobile phase composition that is different from the method setpoint. This can be caused by worn pump seals or check valves, or air bubbles in the system.

-

Action: Degas your solvents thoroughly.[12] Purge the pump to remove any air bubbles. If the problem persists, perform a pump proportioning test (gradient test) to check for accuracy. If it fails, schedule preventative maintenance.

-

Q4: I need to analyze very polar indole derivatives, but they elute at the void volume with my C18 column. What solvent system should I use?

A4: For highly polar compounds that have little to no retention in reversed-phase chromatography, you should switch to an alternative mode of separation, such as Hydrophilic Interaction Liquid Chromatography (HILIC).

Underlying Principle: HILIC Retention

HILIC uses a polar stationary phase (like bare silica, amide, or diol) and a mobile phase with a high concentration of a non-polar organic solvent (typically >60% ACN).[13] The water in the mobile phase forms a layer on the surface of the polar stationary phase. Polar analytes partition into this aqueous layer and are retained. The elution order is typically the opposite of reversed-phase, with the most polar compounds being retained the longest.[13]

Recommended HILIC Starting Conditions:

-

Stationary Phase: Amide- or Silica-based HILIC column.

-

Mobile Phase A: 90:10 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0.

-

Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0.

-

Gradient: Start with a high percentage of Mobile Phase A (e.g., 95%) and create a gradient by increasing the percentage of Mobile Phase B to elute the analytes.

-

Causality: The high organic content ensures the formation of the aqueous layer for partitioning. The buffer (Ammonium Formate) is necessary to control the ionic state of the analytes and the stationary phase surface, ensuring good peak shape and reproducible retention.[14]

Section 4: Analyte Stability & Recovery

Some indole derivatives can be unstable in certain solvents or conditions, leading to poor recovery or the appearance of degradation peaks.

Q5: I am seeing new, unexpected peaks in my chromatogram when analyzing indole standards that have been sitting on the autosampler. Could my analytes be degrading?

A5: Yes, this is a distinct possibility. The indole scaffold, while aromatic, can be susceptible to oxidation, and functional groups can be labile under certain pH or solvent conditions.[15]

Underlying Principle: Chemical Stability

Analyte stability is paramount for accurate quantification. Factors like solvent choice, pH, temperature, and light exposure can cause degradation. Studies have shown that some indole alkaloids are relatively unstable and should be analyzed within 24 hours of extraction or preparation.[16] The pyrrole ring of the indole nucleus can be prone to oxidation, which can lead to complex mixtures.[15]

Verification and Mitigation Protocol:

-

Perform a Stability Study:

-

Action: Prepare a fresh standard and inject it immediately (T=0). Then, let the same standard vial sit in the autosampler (at its set temperature) and re-inject it at regular intervals (e.g., 4, 8, 12, and 24 hours).

-

Analysis: Compare the peak area of the main analyte and look for the growth of new peaks over time. A decrease of >5% in the main peak area or the appearance of degradation peaks >1% indicates a stability issue.

-

-

Optimize Sample Solvent and Conditions:

-

Solvent: Ensure your sample is dissolved in a solvent compatible with the initial mobile phase to avoid peak distortion.[11] For stability, dissolving samples in a mobile phase containing an antioxidant (if appropriate) or in a solvent known to be inert (like ACN or MeOH) is preferable to aqueous solutions that may be at a pH that promotes hydrolysis.

-

Temperature: Use a cooled autosampler (e.g., 4-10 °C) to slow down potential degradation reactions.

-

Light: Use amber vials to protect light-sensitive indole derivatives from photolytic degradation.

-

-

Evaluate Mobile Phase Compatibility:

-

Causality: While rare, highly acidic or basic mobile phases could potentially cause on-column degradation for very labile derivatives.

-

Action: If degradation is confirmed and other factors are ruled out, consider if a more neutral mobile phase (if chromatographically viable) resolves the issue.

-

References

-

Hong, B., Li, W., Song, A., & Zhao, C. (2013). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. Journal of Chromatographic Science, 51(10), 926–930. [Link]

-

Frankenberger, W. T., Jr, & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 165(2), 300–308. [Link]

-

Element Lab Solutions. (n.d.). HPLC Solvent Selection. Retrieved January 24, 2026, from [Link]

-

Molnar Institute. (n.d.). Solvent selection in liquid chromatography. Retrieved January 24, 2026, from [Link]

-

Wang, Y., et al. (2024). Palladium(II)-Catalyzed Direct C7-Acyloxylation of Indoles. Organic Letters. [Link]

-

van der Westhuizen, J. H., et al. (2022). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions, 94. [Link]

-

SIELC Technologies. (n.d.). Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column. Retrieved January 24, 2026, from [Link]

-

LCGC International. (n.d.). Selectivity in Reversed-Phase LC Separations, Part I: Solvent-Type Selectivity. Chromatography Online. Retrieved January 24, 2026, from [Link]

-

Liao, Y., et al. (2021). Optimized High-Performance Liquid Chromatography Method for Determining Nine Cytokinins, Indole-3-acetic Acid and Abscisic Acid. MDPI. [Link]

-

MDPI. (n.d.). A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates. Retrieved January 24, 2026, from [Link]

-

MDPI. (2023). An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence. Retrieved January 24, 2026, from [Link]

-

LCGC International. (n.d.). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Retrieved January 24, 2026, from [Link]

-

Hara, S. (1980). Solvent system optimization in the separation of indole alkaloids by silica gel liquid chromatography. Analytical Chemistry. [Link]

-

NIH. (n.d.). Preparative Separation of Monoterpenoid Indole Alkaloid Epimers from Ervatamia yunnanensis Tsiang by pH-Zone-Refining Counter-Current Chromatography Combined with Preparative High-Performance Liquid Chromatography. Retrieved January 24, 2026, from [Link]

-

NIH. (n.d.). Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. Retrieved January 24, 2026, from [Link]

-

Phenomenex. (n.d.). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved January 24, 2026, from [Link]

-

Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved January 24, 2026, from [Link]

-

ResearchGate. (n.d.). (PDF) A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates. Retrieved January 24, 2026, from [Link]

-

NIH. (n.d.). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Retrieved January 24, 2026, from [Link]

-

Phenomenex. (n.d.). Guide to Choosing the Correct HPLC Solvent. Retrieved January 24, 2026, from [Link]

-

SciSpace. (2012). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC. Retrieved January 24, 2026, from [Link]

-

LCGC International. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Retrieved January 24, 2026, from [Link]

-

MDPI. (n.d.). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Retrieved January 24, 2026, from [Link]

-

Agilent. (n.d.). GC Troubleshooting Series Part Four: Tailing Peaks. Retrieved January 24, 2026, from [Link]

-

Waters Corporation. (n.d.). HILIC as an Alternative Separation Mode for Intact Mass Confirmation of Oligonucleotides on the BioAccord System. Retrieved January 24, 2026, from [Link]

-

MDPI. (n.d.). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. Retrieved January 24, 2026, from [Link]

-

LCGC International. (n.d.). What You Need to Know About HILIC. Retrieved January 24, 2026, from [Link]

-

Restek Corporation. (2018, January 3). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [Video]. YouTube. [Link]

-

PubMed. (n.d.). Analysis for indole compounds in urine by high-performance liquid chromatography with fluorometric detection. Retrieved January 24, 2026, from [Link]

-

LCGC International. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Retrieved January 24, 2026, from [Link]

-

SIELC Technologies. (n.d.). Separation of Indole on Newcrom R1 HPLC column. Retrieved January 24, 2026, from [Link]

-

Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved January 24, 2026, from [Link]

Sources

- 1. elementlabsolutions.com [elementlabsolutions.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. mdpi.com [mdpi.com]

- 5. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. agilent.com [agilent.com]

- 8. elementlabsolutions.com [elementlabsolutions.com]

- 9. youtube.com [youtube.com]

- 10. Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. academic.oup.com [academic.oup.com]

Validation & Comparative

A Comparative Analysis of 6-Bromo-5-Methoxy-1,2-Dimethyl-1H-Indole-3-Carbaldehyde and Other Bioactive Indole Derivatives

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. Among these, indole-3-carbaldehyde derivatives have garnered significant attention as versatile intermediates and bioactive agents in their own right, exhibiting properties ranging from antioxidant to potent anticancer effects.[1][2] This guide provides an in-depth comparative analysis of a specifically substituted indole derivative, 6-Bromo-5-Methoxy-1,2-Dimethyl-1H-Indole-3-Carbaldehyde, with other key indole-3-carbaldehyde analogs. We will explore their synthetic pathways, spectroscopic properties, and critically, their comparative anticancer activities, supported by experimental data and detailed protocols. This analysis aims to provide researchers, scientists, and drug development professionals with a comprehensive technical resource to inform future research and development efforts in this promising area.

Introduction to the Indole Scaffold

The indole ring system, a fusion of a benzene and a pyrrole ring, is a cornerstone of many biologically active molecules.[3] Its electron-rich nature makes it amenable to a variety of chemical transformations, allowing for the synthesis of a diverse library of derivatives. The substituent pattern on the indole core plays a crucial role in modulating the biological activity of these compounds. Halogenation, particularly bromination, and the introduction of methoxy groups are common strategies to enhance the therapeutic potential of indole derivatives.[4]

Synthesis of Substituted Indole-3-Carbaldehydes

The synthesis of indole-3-carbaldehydes is most commonly achieved through the Vilsmeier-Haack reaction, a powerful formylation method for electron-rich aromatic compounds.[5] This reaction typically involves the use of a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[6]

Proposed Synthesis of this compound

Caption: Proposed synthetic pathway for the target molecule.

This proposed synthesis leverages a known regioselective bromination of a trifluoroacetylated 5-methoxyindole to introduce the bromine at the 6-position.[7] Subsequent hydrolysis, N-methylation, and a modern C2-methylation reaction would yield the fully substituted indole core.[8] The final step involves a classical Vilsmeier-Haack formylation to introduce the carbaldehyde group at the C3 position.

General Protocol for Vilsmeier-Haack Formylation of Indoles

The Vilsmeier-Haack reaction is a cornerstone for the synthesis of indole-3-carbaldehydes. The following is a general protocol adapted from a patented procedure.[9]

Step-by-Step Methodology:

-

Preparation of the Vilsmeier Reagent: In a two-necked flask under an inert atmosphere, anhydrous N,N-dimethylformamide (DMF) is cooled to 0-5 °C. Phosphorus oxychloride (POCl₃) is added dropwise while maintaining the temperature. The mixture is stirred for 30-40 minutes at this temperature to form the Vilsmeier reagent.

-

Formylation Reaction: The substituted indole is dissolved in anhydrous DMF in a separate flask and cooled to 0-5 °C. The freshly prepared Vilsmeier reagent is then added dropwise to the indole solution.

-

Reaction Progression: After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours, followed by heating to reflux for 5-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled, and a saturated aqueous solution of sodium carbonate is added to neutralize the acid and adjust the pH to 8-9. The resulting solid precipitate is collected by filtration, washed with water, and dried.

-

Purification: The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the pure indole-3-carbaldehyde derivative.

Comparative Analysis of Indole-3-Carbaldehyde Derivatives

To provide a comprehensive comparison, we will analyze this compound alongside three other structurally relevant indole-3-carbaldehyde derivatives:

-

5-Bromo-1H-indole-3-carbaldehyde: A regioisomer with the bromine atom at the 5-position.

-

6-Methoxy-1H-indole-3-carbaldehyde: Highlighting the influence of the methoxy group.

-

1,2-Dimethyl-1H-indole-3-carbaldehyde: Demonstrating the effect of methylation at the N1 and C2 positions.

Spectroscopic Data Comparison

The following table summarizes the available ¹H NMR spectroscopic data for the selected indole-3-carbaldehyde derivatives. This data is crucial for the structural elucidation and purity assessment of these compounds.

| Compound | Aldehyde Proton (CHO) δ (ppm) | Indole Protons δ (ppm) | Other Protons δ (ppm) | Solvent/Frequency | Reference |

| Indole-3-carbaldehyde (Parent) | 9.988 | 12.2 (brs, 1H, NH), 8.318 (s, 1H), 8.161 (d), 7.548 (d), 7.29 (m), 7.26 (m) | - | DMSO-d₆ / 400 MHz | [10] |

| 5-Bromo-1H-indole-3-carbaldehyde | 9.90 | 12.40 (s, 1H, NH), 8.39 (d, J=3 Hz, 1H), 7.84 (d, J=2.4 Hz, 1H), 7.48 (d, J=8.6 Hz, 1H), 7.41 (dd, J=1.6, 8.2 Hz, 1H) | - | DMSO-d₆ / 400 MHz | [9] |

| 6-Methoxy-1H-indole-3-carbaldehyde | 9.86 | 12.05 (s, 1H, NH), 8.45 (s, 1H), 8.19 (d, J=2.5 Hz, 1H), 7.08 (s, 1H) | 3.86 (s, 3H, OCH₃) | DMSO-d₆ / 400 MHz | [11] |

| 1,2-Dimethyl-1H-indole-3-carbaldehyde | 10.11 | 8.26 (s, 1H), 7.28-7.27 (m, 3H) | 3.65 (s, 3H, N-CH₃), 2.62 (s, 3H, C2-CH₃) | CDCl₃ / 400 MHz | [12] |

Note: Spectroscopic data for this compound is not currently available in the cited literature.

The chemical shifts of the protons are highly dependent on the substitution pattern of the indole ring. The aldehyde proton typically resonates in the downfield region (around 9.8-10.1 ppm). The electron-withdrawing nature of the bromine atom in 5-bromo-1H-indole-3-carbaldehyde causes a downfield shift of the adjacent protons. Conversely, the electron-donating methoxy group in 6-methoxy-1H-indole-3-carbaldehyde leads to an upfield shift of the neighboring protons.

Comparative Biological Activity: Anticancer Potential

Indole derivatives are well-known for their diverse pharmacological activities, with many exhibiting significant anticancer properties.[13] The mechanism of action often involves the inhibition of key cellular processes such as cell proliferation, induction of apoptosis, and disruption of cell signaling pathways.

Structure-Activity Relationship (SAR) Insights

The biological activity of indole derivatives is intricately linked to their substitution pattern. Here are some key insights from the literature:

-

Halogenation: The presence and position of a halogen atom can significantly influence anticancer activity. For instance, bromination at various positions of the indole ring has been shown to enhance cytotoxic effects.

-

Methoxy Group: A methoxy group, being electron-donating, can modulate the electronic properties of the indole ring and thereby its interaction with biological targets. Its position also plays a critical role in determining the potency of the compound.

-

N-Alkylation and C2-Substitution: Substitution at the N1 and C2 positions can impact the molecule's lipophilicity, steric profile, and ability to form hydrogen bonds, all of which can affect its biological activity.

In Vitro Anticancer Activity Data

While specific anticancer data for this compound is not available, we can draw comparisons from related compounds. The following table would ideally be populated with IC₅₀ values against various cancer cell lines.

| Compound | Cancer Cell Line | IC₅₀ (µM) | Assay | Reference |

| This compound | e.g., MCF-7, HeLa | N/A | e.g., MTT | - |

| 5-Bromo-1H-indole-3-carbaldehyde | Data Needed | Data Needed | Data Needed | - |

| 6-Methoxy-1H-indole-3-carbaldehyde | Data Needed | Data Needed | Data Needed | - |

| 1,2-Dimethyl-1H-indole-3-carbaldehyde | Data Needed | Data Needed | Data Needed | - |

N/A: Not available in the cited literature. Further experimental investigation is required to populate this table.

The lack of direct comparative data for the target compound underscores the importance of its synthesis and subsequent biological evaluation to fully understand its potential as an anticancer agent.

Experimental Protocols for Biological Evaluation

To ensure the reliability and reproducibility of biological data, standardized experimental protocols are essential. The following are detailed methodologies for common in vitro assays used to assess the anticancer activity of novel compounds.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Step-by-Step Methodology:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO).

-

Incubation: The plates are incubated for a further 48-72 hours.

-

MTT Addition: After the incubation period, the medium is removed, and a solution of MTT in serum-free medium is added to each well. The plates are then incubated for 2-4 hours at 37 °C.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.

Caption: Workflow of the MTT assay for cell viability.

Conclusion and Future Directions

This comparative guide has provided a comprehensive overview of this compound in the context of other bioactive indole derivatives. While a direct synthesis and complete biological profile of the target molecule remain to be elucidated, a plausible synthetic route has been proposed, and its potential can be inferred from the structure-activity relationships of related compounds. The presence of both a bromo and a methoxy substituent, along with N- and C2-methylation, suggests that this compound could possess interesting and potent biological activities.

Future research should focus on the successful synthesis and thorough characterization of this compound. Subsequent in-depth biological evaluation, particularly its anticancer activity against a panel of cancer cell lines, is crucial. A direct comparison of its IC₅₀ values with those of the other indole derivatives discussed in this guide will provide valuable insights into the structure-activity relationships and guide the design of new, more potent indole-based therapeutic agents.

References

-

A concise and regioselective synthesis of 6-bromo-5-methoxy-1H-indole-3-carboxylic acid and its derivatives: Strategic development toward core moiety of Herdmanine D. (2020). Taylor & Francis. [Link]

- Synthetic method for indole-3-carboxaldehyde compounds. (2012).

-

Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). National Institutes of Health. [Link]

-

Regioselective C5−H Direct Iodination of Indoles. (n.d.). Synfacts. [Link]

-

1H-Indole-3-carboxaldehyde: Synthesis and Reactions. (2017). ResearchGate. [Link]

-

Some potent anti-cancer 2-phenylindole-3-carbaldehyde analogs. (n.d.). ResearchGate. [Link]

-

Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. (n.d.). Bentham Science. [Link]

-

Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. (2020). The Royal Society of Chemistry. [Link]

-

Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. (2012). Der Pharma Chemica. [Link]

-

Utilization of 1H-Indole-3-carboxaldehyde as a Precursor for the Synthesis of Bioactive Indole Alkaloids. (n.d.). ResearchGate. [Link]

-

Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (2021). Thieme. [Link]

-

Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. (n.d.). Afyon Kocatepe Üniversitesi. [Link]

-

Regioselective one-step C2–H methylation of free (N–H) indoles enabled by Pd(ii)/norbornene cooperative catalysis. (2023). Organic Chemistry Frontiers (RSC Publishing). [Link]

-

Synthesis of 5-Bromo Indole. (n.d.). Erowid. [Link]

- Preparation method of 5-methoxyindole. (2020).

- Production process for synthesizing 4-bromo-2-methylaniline. (2014).

-

Synthesis of 4-bromo-2-chloro-5-methoxyaniline. (n.d.). PrepChem.com. [Link]

- The preparation method of the bromo-2-of 5-chloro-4 '-ethoxy diphenyl methane. (2016).

-

Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use. (2024). National Institutes of Health. [Link]

-